Methyl 7-(3,5-dimethoxyphenyl)heptanoate

Description

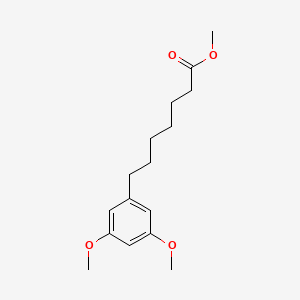

Methyl 7-(3,5-dimethoxyphenyl)heptanoate is a substituted methyl ester characterized by a heptanoic acid backbone linked to a 3,5-dimethoxyphenyl group at the seventh carbon position. The structural uniqueness of this compound lies in its extended aliphatic chain paired with a symmetrically substituted aromatic ring, distinguishing it from simpler esters like methyl heptanoate (CAS 1731-92-6) .

Properties

CAS No. |

88208-99-5 |

|---|---|

Molecular Formula |

C16H24O4 |

Molecular Weight |

280.36 g/mol |

IUPAC Name |

methyl 7-(3,5-dimethoxyphenyl)heptanoate |

InChI |

InChI=1S/C16H24O4/c1-18-14-10-13(11-15(12-14)19-2)8-6-4-5-7-9-16(17)20-3/h10-12H,4-9H2,1-3H3 |

InChI Key |

GTIOLUSTGUFEAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CCCCCCC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction Pathway

The most widely documented method involves a Wittig reaction between 3,5-dimethoxybenzaldehyde and a phosphorane derived from ethyl 6-bromosorbate. This approach proceeds in four steps:

- Synthesis of Phosphonium Salt : Ethyl 6-bromosorbate is treated with triphenylphosphine to form the corresponding phosphonium bromide. Yields range from 70–80% after purification.

- Wittig Coupling : The ylide generated from the phosphonium salt reacts with 3,5-dimethoxybenzaldehyde to produce ethyl 7-(3,5-dimethoxyphenyl)hepta-2E,4E,6E-trienoate. This step yields 34% of the E,E,E-isomer and 64% of the E,E,Z-isomer.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the trienoate to ethyl 7-(3,5-dimethoxyphenyl)heptanoate with near-quantitative yield.

- Ester Hydrolysis and Methylation : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by methylation with methanol under acidic conditions to yield the final product.

Key Data :

Vilsmeier Formylation and Reduction

An alternative route employs Vilsmeier formylation to introduce a formyl group, followed by selective reduction:

- Vilsmeier Formylation : Ethyl 7-(3,5-dimethoxyphenyl)heptanoate undergoes formylation using POCl₃ and DMF to yield ethyl 7-(2-formyl-3,5-dimethoxyphenyl)heptanoate. This step achieves 61% yield.

- Wolff-Kishner Reduction : The formyl group is reduced to a methylene group via hydrazine and strong base (e.g., KOH), yielding ethyl 7-(3,5-dimethoxyphenyl)heptanoate.

- Transesterification : The ethyl ester is converted to the methyl ester using methanol and H₂SO₄, with yields exceeding 90%.

Key Data :

Direct Esterification of Carboxylic Acid

A shorter but less efficient method involves direct esterification of 7-(3,5-dimethoxyphenyl)heptanoic acid:

- Acid Synthesis : 3,5-Dimethoxybenzoic acid is coupled with heptanoic acid derivatives via Friedel-Crafts acylation.

- Methylation : The carboxylic acid is treated with methanol and H₂SO₄ at reflux, achieving 85–90% conversion.

Limitations :

- Lower regioselectivity in Friedel-Crafts step.

- Requires rigorous purification to remove di- and tri-substituted byproducts.

Data Tables

Table 1. Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3,5-dimethoxyphenyl)heptanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions

Major Products Formed

Oxidation: 7-(3,5-dimethoxyphenyl)heptanoic acid.

Reduction: 7-(3,5-dimethoxyphenyl)heptanol.

Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 7-(3,5-dimethoxyphenyl)heptanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 7-(3,5-dimethoxyphenyl)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 7-(3,5-dimethoxyphenyl)heptanoic acid, which may interact with enzymes and receptors in biological systems. The pathways involved include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Heptanoate (CAS 1731-92-6)

Methyl heptanoate, the unsubstituted parent compound, is a linear ester used industrially as a flavoring agent or solvent. Key differences include:

- Structure : Lacks the 3,5-dimethoxyphenyl group, resulting in lower molecular weight and reduced steric hindrance.

- Physical Properties: Methyl heptanoate has a boiling point of ~173°C and higher volatility compared to the substituted derivative, which likely exhibits increased boiling point and viscosity due to the aromatic substituent .

- Applications: While methyl heptanoate is primarily industrial, the 3,5-dimethoxyphenyl analog may have enhanced biological activity, as seen in related FGFR-inhibiting quinoxaline derivatives .

Methyl 3-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S3)

This benzofuran-containing ester shares the 3,5-dimethoxyphenyl group but incorporates a fused aromatic ring system. Differences include:

- Synthesis: S3 is synthesized via Bi(OTf)₃-catalyzed cyclization of a precursor ester, whereas methyl 7-(3,5-dimethoxyphenyl)heptanoate likely requires alkylation or coupling reactions to attach the phenyl group .

- Bioactivity : Benzofuran derivatives are often explored for antimicrobial or anticancer properties, while linear esters may prioritize metabolic stability in drug design.

7-((3,5-Dimethoxyphenyl)Amino)Quinoxaline Derivatives

These FGFR inhibitors for cancer treatment share the 3,5-dimethoxyphenyl motif but feature a quinoxaline core instead of an ester. Key contrasts:

- Pharmacological Relevance: Quinoxaline derivatives target kinase pathways, whereas this compound’s bioactivity remains uncharacterized but could involve membrane permeability enhancement due to its lipophilic chain .

- Synthetic Complexity: Quinoxalines require multi-step heterocyclic synthesis, whereas the target compound may be synthesized via simpler esterification or alkylation.

Catalytic Strategies

- Base-Mediated Alkylation: Similar to the synthesis of S2 (), where K₂CO₃ facilitates nucleophilic substitution, this method could be adapted for attaching the 3,5-dimethoxyphenyl group to a heptanoate chain.

Patent Context

Patents on 7-amino-2-heptenoates (e.g., methylphenidate precursors) highlight the pharmaceutical relevance of heptanoate derivatives. However, these compounds prioritize stereochemical control (e.g., d-threo isomer synthesis) rather than aromatic substitution, underscoring divergent design priorities .

Q & A

Basic: What are the recommended synthetic routes and purification methods for Methyl 7-(3,5-dimethoxyphenyl)heptanoate?

Methodological Answer:

Synthesis typically involves esterification of the corresponding heptanoic acid derivative with methanol under acid catalysis. Purification can be achieved via flash chromatography using a hexane-ethyl acetate gradient (e.g., 70:30 to 50:50 v/v). For high-purity isolation, reverse-phase HPLC with a C18 column is recommended, employing a mobile phase of methanol-water (4:1) with 0.08 M phosphate buffer (pH 6.0) to resolve ester derivatives effectively . Post-synthesis, validate purity using LCMS (e.g., m/z 519 [M+H]+ as seen in structurally similar compounds) and ensure retention time consistency (e.g., ~1.00 minute under SQD-FA05 conditions) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- LCMS-ESI : Confirm molecular ion peaks (e.g., m/z 519 [M+H]+) and fragmentation patterns to verify ester group stability .

- HPLC : Use a phosphate buffer (pH 6.0)-methanol-acetonitrile (31:11:8) system to assess purity and detect impurities. Maintain column temperature at 25°C and flow rate at 1.0 mL/min for reproducibility .

- NMR : Prioritize ¹H and ¹³C NMR to confirm the 3,5-dimethoxyphenyl substituent and heptanoate chain conformation. Compare with analogs like diarylheptanoids from Zingiber officinale for resonance validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its potential as an FGFR inhibitor?

Methodological Answer:

Leverage insights from quinoxaline derivatives with 3,5-dimethoxyphenyl groups, which exhibit FGFR inhibition . Design analogs by modifying:

- Methoxy group positions : Compare 3,5- vs. 2,4-substitutions to assess steric/electronic effects on FGFR binding.

- Ester hydrolysis : Test the free acid form (7-(3,5-dimethoxyphenyl)heptanoic acid) for enhanced solubility and target interaction.

Use kinase inhibition assays (e.g., ELISA-based FGFR1-4 screening) and correlate results with molecular docking simulations. Include positive controls like known FGFR inhibitors from patent literature .

Advanced: How should researchers address stability challenges during assay preparation?

Methodological Answer:

- Temperature sensitivity : Store stock solutions at –20°C and avoid repeated freeze-thaw cycles. Prepare fresh test solutions if refrigeration is unavailable .

- Light sensitivity : Protect from UV exposure using amber vials, as dimethoxyaryl groups are prone to photodegradation.

- pH-dependent hydrolysis : Use phosphate buffer (pH 7.0) in diluents to stabilize the ester moiety during in vitro assays .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Cross-validate assays : Replicate studies using standardized protocols (e.g., identical cell lines, FGFR isoforms, and inhibitor concentrations).

- Control for metabolite interference : Test both the parent compound and its hydrolysis product (heptanoic acid derivative) to isolate active species.

- Leverage structural analogs : Compare bioactivity with diarylheptanoids (e.g., 3,5-diacetoxy derivatives) to identify conserved pharmacophores .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations (P501) .

Advanced: What strategies can elucidate its interaction with non-FGFR biological targets?

Methodological Answer:

- Transcriptomic profiling : Treat model cell lines (e.g., HepG2 or HEK293) and perform RNA-seq to identify differentially expressed genes.

- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification.

- Metabolomic analysis : Compare metabolic flux shifts (e.g., in lipid pathways) with structurally related diarylheptanoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.